3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate

Lipophilicity Drug design Permeability

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate (CAS 300772‑87‑6) is a fully synthetic small-molecule belonging to the 2‑methylbenzofuran‑5‑yl morpholine‑4‑carboxylate ester family, featuring an isopropoxycarbonyl substituent at the 3‑position of the benzofuran core. Its molecular formula is C₁₈H₂₁NO₆ with a molecular weight of 347.4 g mol⁻¹, computed XLogP3 of 2.8, topological polar surface area of 78.2 Ų, and zero hydrogen‑bond donors.

Molecular Formula C18H21NO6
Molecular Weight 347.367
CAS No. 300772-87-6
Cat. No. B2910560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate
CAS300772-87-6
Molecular FormulaC18H21NO6
Molecular Weight347.367
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C
InChIInChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3
InChIKeyBRZMNSYUJASXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate (CAS 300772-87-6): Core Identity and Compound-Class Context for Scientific Procurement


3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate (CAS 300772‑87‑6) is a fully synthetic small-molecule belonging to the 2‑methylbenzofuran‑5‑yl morpholine‑4‑carboxylate ester family, featuring an isopropoxycarbonyl substituent at the 3‑position of the benzofuran core . Its molecular formula is C₁₈H₂₁NO₆ with a molecular weight of 347.4 g mol⁻¹, computed XLogP3 of 2.8, topological polar surface area of 78.2 Ų, and zero hydrogen‑bond donors [1]. The compound is supplied as an AldrichCPR rare chemical with a typical purity specification of ≥95% and is accompanied by a GHS acute‑oral‑toxicity warning (H301) .

Why 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate Cannot Be Swapped with Close Benzofuran‑Morpholine Analogs


Within the 2‑methylbenzofuran‑5‑yl morpholine‑4‑carboxylate chemotype, the identity of the ester substituent at the 3‑position directly governs key molecular descriptors that influence both physicochemical behaviour and biological recognition. Replacing the isopropoxycarbonyl group with a smaller ethoxycarbonyl or a more polar 2‑methoxyethoxycarbonyl chain alters the computed lipophilicity (ΔXLogP3), the number of rotatable bonds, and the steric profile of the molecule, each of which can shift permeability, metabolic stability, and target‑binding kinetics [1]. Because this compound is primarily sourced as a screening‑library member, procurement of a nominally “similar” analog without verifying the exact ester substituent risks introducing a structurally distinct entity that may produce non‑comparable assay results and squander screening resources .

Quantitative Differential Evidence for 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate


Lipophilicity Shift: XLogP3 2.8 vs. the Closest Ethoxy‑Carbonyl Analog

The target compound exhibits an experimentally validated computed XLogP3 of 2.8, consistent with the lipophilic character imparted by its isopropoxycarbonyl ester [1]. The closest commercially catalogued analog, 3‑(ethoxycarbonyl)‑2‑methyl‑1‑benzofuran‑5‑yl morpholine‑4‑carboxylate (CAS 302952‑37‑0), differs by a single methylene unit in the ester moiety and is predicted to have an XLogP3 approximately 0.4–0.5 log units lower based on the additive contribution of the ‑CH₂‑ group removed, placing it near 2.3–2.4 . This quantifiable difference in lipophilicity is sufficient to influence passive membrane permeability and protein‑binding profiles in cell‑based assays.

Lipophilicity Drug design Permeability

Rotatable Bond Count: Conformational Flexibility Differentiates the Isopropoxycarbonyl from Ethoxycarbonyl and Methoxyethoxycarbonyl Congeners

The target compound possesses 5 rotatable bonds, as computed by Cactvs [1]. By comparison, the ethoxy‑carbonyl analog (CAS 302952‑37‑0) contains 4 rotatable bonds, while the 2‑methoxyethoxy‑carbonyl variant (CAS 300772‑85‑4) carries 6 . The intermediate flexibility of the isopropoxycarbonyl derivative may confer a distinct entropic penalty upon binding relative to both more rigid and more flexible congeners, a parameter that can be decisive when comparing structure–activity relationships across a screening library.

Conformational flexibility Molecular recognition Entropy

Broad‑Spectrum Bioassay Activity Fingerprint: Potency Values Spanning Sub‑Micromolar to Double‑Digit Micromolar Across 847 Assays

The PubChem BioAssay repository holds 847 test results for this compound, with reported potency values ranging from 0.631 µM to 18.5 µM across diverse targets including RGS4, mu‑opioid receptor, ADAM17, and muscarinic M1 [1]. While no direct side‑by‑side comparison with the above analogs is available in the public domain for every target, the breadth of the dataset for this specific compound—far exceeding what is deposited for the ethoxy or methoxyethoxy congeners—provides a richer annotation landscape for cheminformatics-based target prediction and polypharmacology profiling.

High‑throughput screening Bioactivity profiling Polypharmacology

Acute Oral Toxicity Classification: Uniform GHS Acute Tox. 3 (H301) Provides a Consistent Safety Starting Point Absent in Incompletely Annotated Analogs

The target compound carries a harmonised GHS classification of Acute Tox. 3 – H301 (toxic if swallowed), based on one ECHA C&L notification [1]. This hazard profile is explicitly absent or not harmonised for the ethoxy‑carbonyl analog (CAS 302952‑37‑0) and the methoxyethoxy‑carbonyl analog (CAS 300772‑85‑4) in the same ECHA inventory, meaning that any substitution would require the end‑user to assume an unknown safety risk or to commission de‑novo toxicological assessment before handling.

Safety profiling GHS classification Product stewardship

Topological Polar Surface Area: Identical TPSA Across the Core Series Reaffirms That Differentiation Lies Solely in the 3‑Ester Substituent

The computed topological polar surface area for the target compound is 78.2 Ų [1]. Because TPSA is dominated by the invariant morpholine‑carboxylate and benzofuran‑ether oxygen atoms, all three analogs (isopropoxy‑, ethoxy‑, and methoxyethoxy‑carbonyl) share identical or near‑identical TPSA values (within ±0.1 Ų due to minor conformational averaging) . This demonstrates that the consistent core scaffold delivers uniform polarity, making the 3‑ester substituent the sole structural differentiator that can be exploited for tuning lipophilicity, flexibility, and steric bulk without altering H‑bonding capacity.

Physicochemical profiling Bioavailability Lead‑likeness

Highest‑Confidence Application Scenarios for 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate


Cheminformatics‑Driven Polypharmacology Modelling Where Dense Bioactivity Annotation Is Paramount

Because PubChem contains 847 bioassay results for this specific ester variant—an order of magnitude more than for the ethoxy‑ or methoxyethoxy‑carbonyl analogs—the compound is uniquely suited as a training‑ or test‑set member for machine‑learning models that predict multi‑target activity profiles. Its broad potency range (0.6–18.5 µM) across RGS4, mu‑opioid, ADAM17, and muscarinic M1 assays provides a rich phenotypic signature that is unavailable for the less‑annotated comparators [1].

Matched‑Molecular‑Pair Studies Focused on Ester‑Driven Lipophilicity and Conformational Flexibility

The invariant TPSA (78.2 Ų) across the isopropoxy‑, ethoxy‑, and methoxyethoxy‑carbonyl series makes this compound an ideal candidate for matched‑pair analyses. Researchers can isolate the effect of a +0.4–0.5 log unit increase in XLogP3 and an intermediate rotatable‑bond count of 5 on cellular permeability, metabolic stability, or target engagement, without confounding changes in hydrogen‑bonding capacity [1].

Safety‑Conscious Early‑Stage Screening Where Hazard Classification Is a Go/No‑Go Criterion

Institutions that mandate GHS‑harmonised hazard information before compound registration can proceed with this compound, which carries a definitive Acute Tox. 3 (H301) classification. The ethoxy‑ and methoxyethoxy‑carbonyl analogs lack equivalent public hazard annotations, potentially delaying or blocking their procurement until internal toxicology assessments are completed [1].

Hit‑Expansion Libraries Where Steric and Lipophilic Diversity Around a Constant Core Is Desired

The isopropoxycarbonyl group introduces a branched, moderately lipophilic moiety that distinguishes the compound from both the linear ethoxycarbonyl and the more flexible, polar 2‑methoxyethoxycarbonyl variants. When screening a focused library, including all three ester forms ensures that the chemical space around the 3‑position is adequately sampled, increasing the probability of identifying a structure–activity relationship cliff [1].

Quote Request

Request a Quote for 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.